Anthralin

Catalog No.
S519002
CAS No.
1143-38-0
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthralin

CAS Number

1143-38-0

Product Name

Anthralin

IUPAC Name

1,8-dihydroxy-10H-anthracen-9-one

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2

InChI Key

NUZWLKWWNNJHPT-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
not soluble in wate

Synonyms

1,8 Dihydroxy 9 anthrone, 1,8,9-Anthracenetriol, 1,8-Dihydroxy-9(10H)-anthracenone, 1,8-Dihydroxy-9-anthrone, Anthraforte, Anthralin, Anthranol, Cignolin, Cygnoline, Dihydroxyanthranol, Dithranol, Dithrocream, Ditranol FNA, FNA, Ditranol, Lasan, Micanol, Psoradrate, Psoricrème

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Description

The exact mass of the compound Anthralin is 226.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)not soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755873. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes. It belongs to the ontological category of anthracenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Effects on Cell Proliferation

One area of research focuses on anthralin's effect on cell proliferation. Psoriasis is linked to an overactive immune system that triggers excessive growth of skin cells. Studies have shown that anthralin may help normalize cell growth by inhibiting the activity of enzymes involved in cell division )].

Anti-inflammatory Properties

Another area of research explores anthralin's potential anti-inflammatory properties. Psoriasis involves inflammation in the skin. Some scientific evidence suggests that anthralin may help reduce inflammation by modulating the activity of immune cells involved in the inflammatory response Source: Journal of the American Academy of Dermatology [Journal of the American Academy of Dermatology: ].

Anthralin, also known as dithranol, is a synthetic compound derived from anthracene, characterized by its chemical formula C14H10O3C_{14}H_{10}O_{3}. It is primarily utilized in dermatology for the treatment of psoriasis, a chronic skin condition that leads to the rapid growth of skin cells, resulting in thick, scaly patches. The compound was first synthesized over a century ago as a derivative of chrysarobin, a natural product obtained from the araroba tree in Brazil. Anthralin is notable for its dual solubility properties, allowing it to penetrate the epidermis effectively .

That contribute to its pharmacological effects. It acts as a weak acid and can undergo redox reactions. When exposed to oxygen, anthralin can generate reactive oxygen species, including superoxide radicals, which are thought to play a role in its anti-psoriatic action . The compound is also sensitive to light and moisture, which can affect its stability and reactivity .

In laboratory settings, anthralin has been shown to react with strong oxidizing agents and can be unstable in alkaline conditions . These reactions are crucial for understanding how anthralin interacts with biological systems and its potential therapeutic mechanisms.

The primary biological activity of anthralin lies in its ability to inhibit the proliferation of keratinocytes (skin cells) and modulate immune responses. It achieves this by reducing DNA synthesis and mitotic activity in hyperplastic epidermis, thereby normalizing cell proliferation and keratinization rates. Additionally, anthralin promotes cell differentiation and may induce mitochondrial dysfunction in keratinocytes .

In vitro studies have demonstrated that anthralin prolongs the prophase stage of mitosis in both keratinocytes and leukocytes, indicating its potential effects on cell cycle regulation . This mechanism underlies its effectiveness as an anti-psoriatic agent.

The synthesis of anthralin involves several steps starting from anthracene. The typical synthetic route includes:

  • Hydroxylation: Substitution of hydroxyl groups at positions 1 and 8 on the anthracene ring.
  • Oxidation: Introduction of an oxo group at position 9.

These modifications yield anthralin as a product with specific functional groups that contribute to its biological activity .

Anthralin is primarily applied topically for the treatment of psoriasis. It is available in various formulations such as creams, ointments, foams, and shampoos. The compound is effective in reducing the symptoms associated with psoriasis by controlling skin cell growth and inflammation .

In addition to psoriasis, anthralin has shown promise in treating other skin conditions like warts when combined with salicylic acid to enhance stability and penetration .

Studies on the interactions of anthralin reveal that it can cause skin irritation and staining upon contact with unaffected skin. To mitigate these side effects, it is recommended to start treatment at lower concentrations and gradually increase them . Research has also indicated that repeated applications may lead to an adaptive response that reduces irritancy over time .

Anthralin does not significantly inhibit hepatic microsomal enzyme activity, suggesting minimal systemic absorption when applied topically .

Anthralin belongs to a class of compounds known for their dermatological applications. Here are some similar compounds:

Compound NameStructure TypePrimary UseUnique Features
DithranolAnthracene derivativePsoriasis treatmentSimilar efficacy but may have different formulations
Salicylic AcidBeta hydroxy acidKeratolytic agentOften used in combination with anthralin
CalcipotrieneVitamin D analoguePsoriasis treatmentModulates skin cell proliferation differently
TazaroteneRetinoidAcne and psoriasis treatmentTargets retinoid receptors for action

Anthralin's uniqueness lies in its dual solubility and specific mechanism of action involving mitochondrial dysfunction and reactive oxygen species generation, distinguishing it from other compounds used for similar dermatological conditions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis.
Odorless yellow solid; [Hawley]

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

226.062994177 g/mol

Monoisotopic Mass

226.062994177 g/mol

Heavy Atom Count

17

Appearance

Light yellow to yellow crystalline solid.

Melting Point

349 to 358 °F (NTP, 1992)
178-182 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U8CJK0JH5M

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Stable plaque psoriasis of the skin and scalp. It is also used topically in the management of psoriasis, dermatoses, and alopecia areata. Anthralin is also used in biomedical research due to its effect on EGFR autophosphorylation.

Pharmacology

Anthralin is a natural anthraquinone derivative, anti-psoriatic and anti-inflammatory agent. It controls skin growth by reducing the synthesis of DNA and the mitotic activity in the hyperplastic epidermis, normalizing the rate of cell proliferation and keratinization [L1936].
Anthralin is a natural anthraquinone derivative, anti-psoriatic and anti-inflammatory Anthralin (dithranol) controls skin growth by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis, restoring a normal rate of cell proliferation and keratinization. Used topically in the treatment of psoriasis, dermatoses, and alopecia areata, it is also used in biomedical research due to its effect on EGFR autophosphorylation. (NCI04)

MeSH Pharmacological Classification

Dermatologic Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AC - Antracen derivatives
D05AC01 - Dithranol

Mechanism of Action

Anthralin inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction. In addition, the production of free radicals may contribute to its anti-psoriatic effect. In vitro studies demonstrate that anthralin prolongs the prophase component of mitosis for keratinocytes and leukocytes. Prophase is the first step of mitosis, the process separating the duplicated genetic material carried in the nucleus of a parent cell into two identical daughter cells. In vivo studies demonstrate that anthralin blocks DNA synthesis and can increase the release of reactive oxygen species. Anthralin is believed to normalize the rate of epidermal cell proliferation and keratinization by reducing the mitotic activity of the epidermal hyperplasia in psoriasis. Anti-proliferative and anti-inflammatory effects of anthralin have been demonstrated on both psoriatic and healthy skin. The anti-proliferative effects of anthralin are thought to be due to a combination of inhibition of DNA synthesis and its strong reducing properties. The effectiveness of anthralin as an anti-psoriatic agent is partly owed to its ability to promote lipid peroxidation and reduce the concentration of endothelial adhesion molecules, which are found to be elevated in psoriatic patients,. Recent studies suggest that its ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur by a direct effect on mitochondria.

Pictograms

Irritant

Irritant

Other CAS

1143-38-0

Absorption Distribution and Excretion

Anthralin penetrates damaged skin and psoriatic lesions faster and to a greater extent than normal skin, likely due to increased vascularity of psoriatic lesions.

Metabolism Metabolites

Anthralin is administered topically. Although the extent of systemic absorption after topical application has not been determined, no traces of anthraquinone metabolites were detected in the urine of treated subjects in a limited clinical study of anthralin cream,. Anthralin does not inhibit hepatic microsomal enzyme activity.

Wikipedia

Dithranol
Methyl_isothiocyanate

Dates

Modify: 2023-08-15
1: Sehgal VN, Verma P, Khurana A. Anthralin/dithranol in dermatology. Int J Dermatol. 2014 Oct;53(10):e449-60. doi: 10.1111/j.1365-4632.2012.05611.x. Epub 2014 Sep 10. Review. PubMed PMID: 25208745.
2: Durdu M, Özcan D, Baba M, Seçkin D. Efficacy and safety of diphenylcyclopropenone alone or in combination with anthralin in the treatment of chronic extensive alopecia areata: a retrospective case series. J Am Acad Dermatol. 2015 Apr;72(4):640-50. doi: 10.1016/j.jaad.2015.01.008. Epub 2015 Feb 1. PubMed PMID: 25653027.
3: Lowe NJ, Ashton RE, Koudsi H, Verschoore M, Schaefer H. Anthralin for psoriasis: short-contact anthralin therapy compared with topical steroid and conventional anthralin. J Am Acad Dermatol. 1984 Jan;10(1):69-72. PubMed PMID: 6693604.
4: Raevskaya AA, Gorbunova SL, Savvateeva MV, Severin SE, Kirpichnikov MP. Effect of anthralin on cell viability in human prostate adenocarcinoma. Bull Exp Biol Med. 2012 Jul;153(3):361-3. PubMed PMID: 22866312.
5: Lawrence CM, Shuster S. Mechanism of anthralin inflammation. 2. Effect of pretreatment with glucocorticoids, anthralin and removal of stratum corneum. Br J Dermatol. 1985 Jul;113(1):117-22. PubMed PMID: 4015968.
6: Kawai S, Matsumoto K, Utsumi H. An EPR method for estimating activity of antioxidants in mouse skin using an anthralin-derived radical model. Free Radic Res. 2010 Mar;44(3):267-74. doi: 10.3109/10715760903456100. PubMed PMID: 20001648.
7: Mahrle G, Bonnekoh B, Wevers A, Hegemann L. Anthralin: how does it act and are there more favourable derivatives? Acta Derm Venereol Suppl (Stockh). 1994;186:83-4. PubMed PMID: 8073848.
8: Ashton RE, Andre P, Lowe NJ, Whitefield M. Anthralin: historical and current perspectives. J Am Acad Dermatol. 1983 Aug;9(2):173-92. Review. PubMed PMID: 6309924.
9: Schulze HJ, Schauder S, Mahrle G, Steigleder GK. Combined tar-anthralin versus anthralin treatment lowers irritancy with unchanged antipsoriatic efficacy. Modifications of short-contact therapy and Ingram therapy. J Am Acad Dermatol. 1987 Jul;17(1):19-24. PubMed PMID: 3611453.
10: Cavey D, Caron JC, Shroot B. Anthralin: chemical instability and glucose-6-phosphate dehydrogenase inhibition. J Pharm Sci. 1982 Sep;71(9):980-3. PubMed PMID: 7131282.
11: Fisher LB, Maibach HI. The effect of anthralin and its derivatives on epidermal cell kinetics. J Invest Dermatol. 1975 May;64(5):338-41. PubMed PMID: 1141709.
12: Lambelet P, Ducret F, Löliger J, Maignan J, Reichert U, Shroot B. The relevance of secondary radicals in the mode of action of anthralin. Free Radic Biol Med. 1990;9(3):183-90. PubMed PMID: 2177025.
13: Müller K, Reindl H. Cornified envelope formation by anthralin, simple analogues, and related anthracenones. Arch Pharm (Weinheim). 2001 Mar;334(3):86-92. PubMed PMID: 11315339.
14: Müller K. Antipsoriatic and proinflammatory action of anthralin. Implications for the role of oxygen radicals. Biochem Pharmacol. 1997 May 9;53(9):1215-21. Review. PubMed PMID: 9214681.
15: Czerwinska M, Sikora A, Szajerski P, Zielonka J, Adamus J, Marcinek A, Piech K, Bednarek P, Bally T. Anthralin: primary products of its redox reactions. J Org Chem. 2006 Jul 7;71(14):5312-9. PubMed PMID: 16808521.
16: Hegemann L, Fruchtmann R, van Rooijen LA, Müller-Peddinghaus R, Mahrle G. The antipsoriatic drug, anthralin, inhibits protein kinase C--implications for its mechanism of action. Arch Dermatol Res. 1992;284(3):179-83. PubMed PMID: 1503504.
17: Müller K, Leukel P, Mayer KK, Wiegrebe W. Modification of DNA bases by anthralin and related compounds. Biochem Pharmacol. 1995 May 26;49(11):1607-13. PubMed PMID: 7786301.
18: Mrowietz U, Falsafi M, Schröder JM, Christophers E. Inhibition of human monocyte functions by anthralin. Br J Dermatol. 1992 Oct;127(4):382-6. PubMed PMID: 1329912.
19: Parslew R, Friedmann PS. The irritancy of anthralin is inhibited by repeat applications of a subirritant concentration. Br J Dermatol. 1999 Sep;141(3):469-74. PubMed PMID: 10583050.
20: Raab W. [Antipsoriatic effect of dithranol (anthralin). 1]. Hautarzt. 1975 Sep;26(9):452-5. German. PubMed PMID: 1184389.

Explore Compound Types